molecular formula C18H15N3O B12689930 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-ylmethyl)- CAS No. 108664-39-7

2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-ylmethyl)-

Cat. No.: B12689930
CAS No.: 108664-39-7
M. Wt: 289.3 g/mol
InChI Key: GUCFRKZROZBQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-ylmethyl)- features a propenone (α,β-unsaturated ketone) backbone with two key substituents:

  • 1-(1,1'-Biphenyl)-4-yl group: A biphenyl moiety attached to the carbonyl carbon, enhancing aromatic π-π stacking interactions.
  • 2-(1H-1,2,4-Triazol-1-ylmethyl) group: A triazole ring linked via a methyl group to the α-carbon of the propenone. The triazole’s nitrogen atoms facilitate hydrogen bonding, a critical feature in biological activity, particularly antifungal applications .

The molecular formula is estimated as C₁₈H₁₇N₃O, with a molecular weight of approximately 291.3 g/mol (calculated from structural data in ).

Properties

CAS No.

108664-39-7

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

1-(4-phenylphenyl)-2-(1,2,4-triazol-1-ylmethyl)prop-2-en-1-one

InChI

InChI=1S/C18H15N3O/c1-14(11-21-13-19-12-20-21)18(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,12-13H,1,11H2

InChI Key

GUCFRKZROZBQQC-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C=NC=N1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has shown that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives similar to 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-ylmethyl)- have been synthesized and evaluated against various cancer cell lines. A study indicated that triazole hybrids can induce apoptosis and inhibit cell proliferation in multiple cancer types including colon and breast cancers .

Case Study: Triazole Derivatives in Cancer Treatment

A specific triazole derivative demonstrated an IC50 value of 0.43 µM against HCT116 colon cancer cells, significantly outperforming other known treatments like Melampomagnolide B . The mechanism involved the modulation of epithelial and mesenchymal markers, suggesting a potential for these compounds in targeted cancer therapies.

Antimicrobial Properties

Triazole derivatives have also shown promising antimicrobial effects. They are being investigated for their ability to combat bacterial infections and fungal pathogens. The incorporation of triazole moieties into drug design has been linked to enhanced activity against resistant strains of bacteria and fungi .

Anti-inflammatory and Antioxidant Activities

Beyond anticancer and antimicrobial properties, compounds similar to 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-ylmethyl)- have been reported to possess anti-inflammatory and antioxidant activities. These compounds can potentially mitigate oxidative stress-related diseases by scavenging free radicals and modulating inflammatory pathways .

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have highlighted the efficiency of microwave-assisted synthesis for triazole derivatives. This technique allows for rapid reaction times and higher yields compared to traditional methods. For example, a study showcased a microwave-assisted synthesis yielding up to 89% for specific triazole compounds within minutes .

Click Chemistry

The development of click chemistry has revolutionized the synthesis of triazole derivatives. This method utilizes copper-catalyzed azide-alkyne cycloaddition reactions to create diverse triazole-linked compounds efficiently. The versatility of this approach allows for the rapid assembly of complex molecular architectures that can be tailored for specific biological activities .

Summary of Findings

The applications of 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-ylmethyl)- span several important areas in medicinal chemistry:

Application Description References
Anticancer ActivityInduces apoptosis and inhibits proliferation in various cancer cell lines.
Antimicrobial PropertiesEffective against resistant bacterial and fungal strains.
Anti-inflammatoryExhibits antioxidant properties that may reduce oxidative stress-related diseases.
Synthetic MethodologiesUtilizes microwave-assisted synthesis for rapid production; click chemistry enhances compound diversity.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed study.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Variations in Aromatic Substituents

Halogen-Substituted Derivatives
  • However, its smaller size compared to biphenyl limits aromatic interactions .
Alkyl-Substituted Derivatives
  • 1-(4-Methylphenyl) Derivative (C₁₄H₁₄N₂O; MW 226.28) ():
    The methyl group enhances lipophilicity, favoring passive diffusion through lipid bilayers. However, reduced electronic effects compared to halogens may lower target affinity .
Biphenyl vs. Monophenyl Core

The biphenyl group in the target compound provides extended conjugation and stronger π-π interactions with biological targets (e.g., fungal CYP51 enzymes) compared to monophenyl derivatives. This structural feature may enhance antifungal potency but could reduce aqueous solubility .

Heterocyclic Modifications

Triazole vs. Imidazole
  • 1H-Imidazole Derivative ():
    Imidazole’s two nitrogen atoms (one pyrrole-like, one pyridine-like) offer distinct hydrogen-bonding patterns. However, triazoles (e.g., fluconazole) are clinically preferred due to metabolic stability and reduced toxicity .
  • Limited evidence exists for its antifungal efficacy compared to triazoles .
Triazole Positioning and Substitution
  • Hydroxymethyl-Furanyl-Triazole Derivative (C₁₆H₁₂FN₃O₄; MW 329.28) ():
    A hydroxymethyl group on a furanyl ring introduces polarity, improving solubility but possibly reducing cell permeability. The triazole retains hydrogen-bonding capacity .

Functional Group Additions

  • Hydroxypropanone-Triazole Derivative (C₁₆H₁₂Cl₂N₃O₂; MW 349.20) (): Hydroxyl groups enhance hydrogen bonding and solubility but may increase metabolic susceptibility (e.g., glucuronidation) .

Antifungal Potential

The target compound’s triazole group aligns with the mechanism of fluconazole (), which inhibits fungal lanosterol 14α-demethylase (CYP51). The biphenyl group may enhance binding affinity through extended aromatic interactions, as seen in studies where bulky substituents improved efficacy against resistant strains .

Comparative Efficacy

  • Fluorophenyl and Chlorophenyl Derivatives : Demonstrated moderate antifungal activity in fluorometric assays (), with MIC values comparable to reference drugs. Chlorine’s lipophilicity correlates with broader tissue distribution .
  • Imidazole Derivatives : Showed variable activity depending on substituents but faced limitations due to rapid metabolism ().

Biological Activity

The compound 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-ylmethyl)- is a derivative of triazole and chalcone that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects, antimicrobial properties, and other therapeutic potentials.

Chemical Structure

The compound can be structurally represented as follows:

C18H16N4O\text{C}_{18}\text{H}_{16}\text{N}_4\text{O}

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities. The specific compound has been evaluated for its effects on various cancer cell lines and its potential as an antimicrobial agent.

Anticancer Activity

Several studies have highlighted the anticancer properties of triazole-containing compounds:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives with similar structures showed IC50 values in the low micromolar range against HCT116 colon cancer cells (IC50 = 0.43 µM) and other cancer types such as melanoma and ovarian cancer .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and inhibition of cell migration. Notably, treatment with triazole derivatives resulted in decreased expression of epithelial-to-mesenchymal transition markers (e.g., vimentin and N-cadherin), indicating a potential role in inhibiting metastasis .

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties:

  • Trypanocidal and Leishmanicidal Activities : Related compounds have shown promising results against Trypanosoma cruzi and Leishmania amazonensis. One study reported that a similar structure had an ED50 value of 3.0 ± 0.3 µmol/L against L. amazonensis, significantly outperforming standard treatments .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/ED50 ValueReference
AnticancerHCT116 (colon cancer)0.43 µM
AnticancerMelanoma0.15–1.47 µM
AnticancerOvarian Cancer0.15–1.86 µM
TrypanocidalTrypanosoma cruzi8.8-fold > standard drug
LeishmanicidalLeishmania amazonensis3.0 ± 0.3 µmol/L

Case Study 1: Anticancer Mechanism

A study investigated the effects of a triazole derivative on HCT116 cells, revealing that it induced apoptosis through mitochondrial pathways while sparing normal cells from toxicity. The compound's ability to modulate NF-kB signaling was also noted as a critical factor in its anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on leishmaniasis, a related compound was shown to be effective against different life cycle stages of Leishmania, suggesting that structural modifications can enhance activity against parasitic infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.